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molecular formula C7H6ClNO B1358091 6-Methylnicotinoyl chloride CAS No. 51598-76-6

6-Methylnicotinoyl chloride

Cat. No. B1358091
M. Wt: 155.58 g/mol
InChI Key: AASOBSCZLSEAQQ-UHFFFAOYSA-N
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Patent
US09233098B2

Procedure details

6-Methyl nicotinic acid (138 mg, 1.00 mmol) was dissolved in dichloromethane (15 mL) and N,N-dimethylformamide (0.10 mL), and in an ice bath oxalic chloride (192 mg, 1.51 mmol) was added dropwise slowly. Upon completion of the dropwise addition, it was moved to react at room temperature for 3 hours, and concentrated under reduce pressure to obtain 6-methyl nicotinoyl chloride as a white solid.
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][N:3]=1.C(Cl)(=O)C([Cl:14])=O>ClCCl.CN(C)C=O>[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:14])=[O:7])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
138 mg
Type
reactant
Smiles
CC1=NC=C(C(=O)O)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
192 mg
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.1 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the dropwise addition, it
CUSTOM
Type
CUSTOM
Details
to react at room temperature for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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